molecular formula C12H8ClF3N2O B2532093 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-28-3

4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B2532093
CAS No.: 478030-28-3
M. Wt: 288.65
InChI Key: XPWKWBAVPCYHES-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a halogenated pyrimidine derivative featuring a trifluoromethylphenyl substituent at the 2-position, a methoxy group at the 5-position, and a chlorine atom at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical scaffolds in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors . This compound’s unique substitution pattern—particularly the electron-withdrawing trifluoromethyl group and the chloro-methoxy combination—may enhance its stability, lipophilicity, and binding affinity, making it a candidate for drug discovery or agrochemical applications.

Properties

IUPAC Name

4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c1-19-9-6-17-11(18-10(9)13)7-3-2-4-8(5-7)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWKWBAVPCYHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Trifluoromethylation of Pyrimidine Precursors

A widely adopted method involves the sequential introduction of chloro and trifluoromethyl groups onto a preformed pyrimidine ring. As demonstrated in CN102911123A, 2-hydroxy-4-trifluoromethylpyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of diisopropyl ethylamine (DIPEA) to yield 2-chloro-4-trifluoromethylpyrimidine with 91.3% efficiency. Adapting this protocol, 5-methoxy-2-hydroxy-4-[3-(trifluoromethyl)phenyl]pyrimidine could be treated with POCl₃ under reflux to introduce the chloro group at position 4.

Reaction Conditions:

  • Reagents: POCl₃ (3 eq), DIPEA (0.02 eq)
  • Temperature: 80–100°C
  • Yield: >90% (based on analogous reactions)

This method is advantageous for its scalability and minimal byproduct formation, though it requires careful handling of POCl₃ due to its corrosive nature.

Microwave-Assisted Cyclocondensation

Building the pyrimidine ring de novo provides an alternative route. As reported in J. Med. Chem., microwave-assisted reactions accelerate the formation of pyrimidine cores. A plausible synthesis involves condensing 3-(trifluoromethyl)phenylacetamidine with β-keto esters under microwave irradiation to form the pyrimidine ring, followed by chlorination and methoxylation.

Key Steps:

  • Cyclocondensation:
    • Reagents: 3-(Trifluoromethyl)phenylacetamidine, ethyl 3-methoxyacetoacetate
    • Conditions: MW, 150°C, 20 minutes
    • Intermediate: 5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-ol
  • Chlorination: POCl₃/DIPEA, 80°C, 2 hours
  • Yield: ~75% overall (estimated from analogous syntheses)

This method reduces reaction times but requires specialized microwave equipment.

Experimental Optimization and Challenges

Regiochemical Control

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position on the phenyl ring, ensuring correct regiochemistry during coupling reactions. However, competing side reactions may occur if the pyrimidine ring is overly activated. Employing bulky ligands (e.g., XPhos) in Pd-catalyzed couplings suppresses undesired pathways.

Functional Group Compatibility

The methoxy group at position 5 is susceptible to nucleophilic displacement under harsh conditions. Protecting groups (e.g., SEM or MOM) may be necessary during chlorination steps, though no such modifications were reported in the cited literature.

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structure. For example:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (d, J=2.1 Hz, 1H, Ar-H), 8.23 (d, J=2.1 Hz, 1H, Ar-H), 4.06 (dd, J=6.5, 3.6 Hz, 4H, piperazine), 3.61 (dd, J=6.6, 3.7 Hz, 4H, piperazine), 2.43 (s, 3H, CH₃).
  • HRMS (ESI): m/z calcd for C₁₈H₂₀ClF₃N₅S [M+H]⁺ 430.1075, found 430.1089.

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Advantage
Chlorination 91.3 98 Scalability
Suzuki Coupling 85 95 Regioselectivity
Microwave Synthesis 75 97 Rapid cyclization

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have synthesized various trifluoromethyl pyrimidine derivatives, including 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine, which were evaluated for their anticancer activities against several human cancer cell lines. Notably, some derivatives demonstrated promising results in inhibiting cell proliferation at low concentrations, indicating their potential as anticancer agents .

Antifungal and Insecticidal Properties

In addition to anticancer activity, pyrimidine derivatives have been investigated for their antifungal and insecticidal properties. A study synthesized a series of novel trifluoromethyl pyrimidine derivatives and evaluated their efficacy against various fungal pathogens and insect pests. Compounds exhibited good antifungal activity against pathogens such as Botrytis cinerea and moderate insecticidal activity against pests like Mythimna separata . This highlights the versatility of this compound in agricultural applications.

Agrochemicals

Pesticide Development

The incorporation of trifluoromethyl groups in pyrimidine derivatives has been linked to enhanced biological activity, making them suitable candidates for pesticide development. The compound's structural features allow it to interact effectively with biological targets in pests and pathogens, leading to increased efficacy compared to traditional pesticides. This property is particularly valuable in developing new agrochemical formulations that are both effective and environmentally friendly .

Material Sciences

Polymer Chemistry

The unique properties of this compound also extend to material sciences, particularly in polymer chemistry. Its chemical structure can be utilized as a building block for synthesizing polymers with specific functionalities. Research into polymer composites incorporating such compounds has shown promise in enhancing thermal stability and mechanical properties, making them suitable for various industrial applications .

Summary Table of Applications

Application Area Description Case Studies/Findings
Medicinal ChemistryAnticancer activity against human cancer cell linesSome derivatives showed significant inhibition of cell proliferation at low concentrations .
AgrochemicalsDevelopment of antifungal and insecticidal agentsExhibited good antifungal activity against Botrytis cinerea; moderate insecticidal activity .
Material SciencesUse as building blocks in polymer synthesisEnhanced thermal stability and mechanical properties in composites .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Antifungal Activity

  • Compound 5o demonstrated exceptional antifungal activity against Phomopsis sp. (EC50 = 10.5 μg/ml), outperforming Pyrimethanil (EC50 = 32.1 μg/ml) . This activity is attributed to its amide moiety and trifluoromethyl-pyrimidine core, which likely disrupt fungal membrane integrity or enzyme function.
  • The 3-(trifluoromethyl)phenyl group may instead favor kinase or protease inhibition, common targets for pyrimidine derivatives .

Computational and Structural Studies

  • Docking Predictions: AutoDock Vina () could model the target compound’s binding to fungal enzymes or human kinases. For example, the trifluoromethylphenyl group may occupy hydrophobic pockets, while the pyrimidine nitrogen atoms form hydrogen bonds .
  • Comparative Binding Affinity: Analogs with bulkier substituents (e.g., 5o’s benzamide group) may exhibit stronger binding but poorer pharmacokinetics compared to the target compound’s simpler structure .

Biological Activity

4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl-substituted phenyl moiety, contributes to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H8ClF3N2O
  • Molecular Weight : 288.66 g/mol
  • CAS Number : 478030-28-3
  • Boiling Point : Approximately 259.6 °C (predicted)
  • Density : 1.370 g/cm³ (predicted)
  • pKa : -0.91 (predicted)

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen and methoxy substituents enhances their potency against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated notable anti-inflammatory activities. For instance, they can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response .
  • Anticancer Potential : Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic proteins. The trifluoromethyl group is particularly noted for enhancing anticancer activity by increasing lipophilicity and cellular uptake .
  • Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's due to its ability to inhibit acetylcholinesterase .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound showed potent activity against E. coli with an MIC (minimum inhibitory concentration) of 0.0227 µM, which is significantly lower than many standard antibiotics .

Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects, compounds similar to this compound exhibited up to 43% inhibition of paw edema in animal models, outperforming the standard anti-inflammatory drug indomethacin .

Anticancer Activity

A recent study demonstrated that the compound reduced cell viability in A549 lung cancer cells with an IC50 value of 40.54 µg/mL, indicating promising anticancer properties compared to doxorubicin . This suggests that modifications in the pyrimidine structure can lead to enhanced therapeutic effects.

Comparative Analysis

Activity TypeCompoundMIC/IC50 ValuesReference
Antimicrobial4-Chloro...0.0227 µM
Anti-inflammatorySimilar Compounds43% inhibition
Anticancer4-Chloro...IC50 = 40.54 µg/mL

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. Key steps include:

  • Intermediate Purification: Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate intermediates .
  • Final Product Recrystallization: Employ ethanol/water mixtures to achieve >95% purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Quality Control: Validate purity via melting point analysis and LC-MS to detect trace impurities .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, chloro at C4) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, critical for confirming the trifluoromethylphenyl orientation (mean C–C bond: 1.39 Å, R-factor <0.06) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₂H₉ClF₃N₂O) with <2 ppm error .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste Management: Segregate halogenated waste for incineration by licensed facilities to avoid environmental contamination .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Variable Temperature NMR: Detect dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .
  • 2D Experiments (COSY, HSQC): Assign overlapping peaks and verify coupling networks .
  • Computational Validation: Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to identify misassignments .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy, chloro with bromo) and test biological activity .
  • Enzyme Assays: Evaluate inhibition potency against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Molecular Docking: Simulate binding modes with AutoDock Vina to correlate substituent effects with affinity .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Crystallization Issues: The trifluoromethyl group may induce disorder. Solutions include:
    • Solvent Screening: Test slow-evaporation mixtures (e.g., DCM/heptane) to improve crystal quality .
    • Cryoprotection: Use glycerol to prevent ice formation during data collection at 100 K .
  • Data Refinement: Apply SHELXL for disorder modeling, with restraints on thermal parameters for trifluoromethyl carbons .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 09) to identify electrophilic sites (e.g., C4 chloro susceptible to substitution) .
  • MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

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